4-(Aminomethyl)benzonitrile hydrochloride

Overview

Description

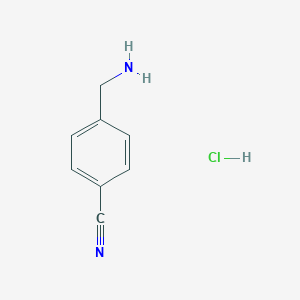

4-(Aminomethyl)benzonitrile hydrochloride is a chemical compound with the molecular formula C8H9ClN2 and a molecular weight of 168.62 . It is used as a biochemical reagent in various biomedical studies . It can be used in the synthesis of fluorescent-labeled bisbenzamidine and in the synthesis of 3-(p-benzylamino)-1,2,4,5 tetrazine, which is used in the modification of alginate hydrogels for cell engineering applications .

Synthesis Analysis

The synthesis of 4-(Aminomethyl)benzonitrile hydrochloride involves the reaction of p-cyanobenzylamine with hydrogen chloride in ethyl acetate . The reaction generates heat and precipitates a white solid. After cooling to room temperature, the solid is separated through filtration and dried in a desiccator under vacuum .

Molecular Structure Analysis

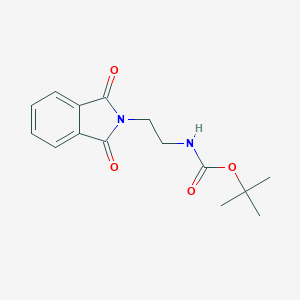

The molecular structure of 4-(Aminomethyl)benzonitrile hydrochloride is characterized by a polar electron density distribution, a -C≡N group, and a -NH3+ terminal .

Chemical Reactions Analysis

4-(Aminomethyl)benzonitrile hydrochloride can participate in various chemical reactions due to its aminomethyl and nitrile groups . It can be used in the synthesis of fluorescent-labeled bisbenzamidine and 3-(p-benzylamino)-1,2,4,5 tetrazine .

Physical And Chemical Properties Analysis

4-(Aminomethyl)benzonitrile hydrochloride appears as a white to pale cream solid . It has a melting point of 274-279 °C .

Scientific Research Applications

Synthesis of Fluorescent-Labeled Bisbenzamidine

4-(Aminomethyl)benzonitrile hydrochloride can be used in the synthesis of fluorescent-labeled bisbenzamidine . This compound can serve as a biochemical tool in biomedical studies . The fluorescent label allows for the visualization of the compound in biological systems, aiding in the understanding of its interactions and functions.

Modification of Alginate Hydrogels

This compound can also be used in the synthesis of 3-(p-benzylamino)-1,2,4,5 tetrazine . This synthesized compound is used in the modification of alginate hydrogels . Alginate hydrogels are often employed in cell engineering applications . The modification can enhance the properties of the hydrogel, making it more suitable for specific applications.

Chemical Intermediate

4-(Aminomethyl)benzonitrile hydrochloride can serve as a chemical intermediate in the synthesis of various other compounds . Its chemical structure allows it to react with a variety of other substances, making it a versatile component in chemical reactions.

Pharmaceutical Research

Due to its reactivity, 4-(Aminomethyl)benzonitrile hydrochloride can be used in pharmaceutical research for the development of new drugs . Its properties can be harnessed to create compounds with potential therapeutic effects.

Material Science

In material science, 4-(Aminomethyl)benzonitrile hydrochloride can be used in the creation of new materials with desired properties . Its ability to form bonds with various substances can lead to the development of materials with unique characteristics.

Biochemical Studies

In biochemical studies, 4-(Aminomethyl)benzonitrile hydrochloride can be used as a reagent . Its interactions with biological molecules can be studied to gain insights into biochemical processes.

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, are recommended when handling this chemical .

Future Directions

Mechanism of Action

Target of Action

It has been used in the synthesis of fluorescent-labeled bisbenzamidine, a biochemical tool in biomedical studies .

Mode of Action

It is known to be used in the synthesis of other compounds, suggesting it may act as a building block or precursor in these reactions .

Biochemical Pathways

It has been used in the synthesis of 3-(p-benzylamino)-1,2,4,5 tetrazine, which is used in the modification of alginate hydrogels, employed in cell engineering applications .

Result of Action

As a precursor in the synthesis of other compounds, its primary effect may be realized in the properties of these resultant compounds .

properties

IUPAC Name |

4-(aminomethyl)benzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2.ClH/c9-5-7-1-2-8(6-10)4-3-7;/h1-4H,5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QREZLLYPLRPULF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90433101 | |

| Record name | 4-(Aminomethyl)benzonitrile hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Aminomethyl)benzonitrile hydrochloride | |

CAS RN |

15996-76-6 | |

| Record name | 4-(Aminomethyl)benzonitrile hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(aminomethyl)benzonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-(Aminomethyl)benzonitrile hydrochloride interact with perovskite materials to improve solar cell performance?

A1: 4-(Aminomethyl)benzonitrile hydrochloride (AMBNCl) interacts with perovskite materials through multiple mechanisms to enhance the efficiency and stability of perovskite solar cells []:

- Improved Crystal Growth: The polar nature of AMBNCl, due to its -C≡N, -NH3+, and Cl- groups, influences the crystallization process of the perovskite material. This leads to the formation of higher quality perovskite crystals with fewer defects. []

- Defect Passivation: AMBNCl effectively passivates defects, particularly Pb2+ vacancies, within the perovskite structure. This reduces charge recombination centers and improves charge carrier transport. []

- Energy Level Alignment: The incorporation of AMBNCl helps to optimize the energy level alignment between the perovskite layer and the hole-transport layer. This facilitates more efficient charge extraction and reduces energy loss. []

Q2: What is the impact of 4-(Aminomethyl)benzonitrile hydrochloride on the long-term stability of perovskite solar cells?

A2: The study demonstrates that incorporating AMBNCl significantly improves the long-term stability of perovskite solar cells in ambient conditions. Devices modified with AMBNCl retained 91.2% of their initial efficiency after 50 days of storage in an air environment with 40% relative humidity at 25°C. [] This enhanced stability is attributed to the passivation of defects, which are known to contribute to perovskite degradation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one](/img/structure/B131684.png)